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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Pseudomonas aeruginosa LasR receptor's

specificity for N-pentadecanoyl-L-homoserine lactone (C15-HSL), a long-chain N-acyl-

homoserine lactone (AHL), in contrast to its native ligand, N-(3-oxododecanoyl)-L-homoserine

lactone (3-oxo-C12-HSL). The objective is to furnish researchers and drug development

professionals with detailed data, experimental context, and pathway visualizations to inform

studies on quorum sensing (QS) modulation.

Introduction to LasR Specificity
The LasR protein is a primary transcriptional regulator at the apex of the P. aeruginosa quorum-

sensing hierarchy. Its activation is canonically triggered by binding to its cognate autoinducer,

3-oxo-C12-HSL. This binding event induces LasR dimerization and subsequent binding to

specific DNA sequences (las boxes), leading to the transcriptional regulation of numerous

virulence genes.

The specificity of the LasR ligand-binding pocket is not absolute. Research has demonstrated

that LasR can be activated or antagonized by a range of AHL molecules with varying acyl chain

lengths and modifications. The length of the acyl side chain is a critical determinant for the

ligand's binding affinity and the subsequent functional activity of the receptor complex. While 3-

oxo-C12-HSL is the most potent known activator, long-chain AHLs like C15-HSL are also
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recognized, highlighting the receptor's promiscuity. Understanding this specificity is crucial for

the rational design of novel QS inhibitors and modulators.

Comparative Analysis of LasR Activation
Direct, peer-reviewed comparative studies detailing the half-maximal effective concentration

(EC50) of C15-HSL for LasR activation are limited. However, available data from commercial

suppliers and analogous studies on other long-chain AHLs allow for a functional comparison.

The native ligand, 3-oxo-C12-HSL, typically activates LasR at low nanomolar concentrations.
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Ligand Structure

Reported
Activating
Concentration /
EC50

Notes

N-(3-oxododecanoyl)-

L-homoserine lactone

(3-oxo-C12-HSL)

C₁₂H₂₁NO₄ (with 3-

oxo group)
~1-10 nM (EC50)

The cognate and most

potent natural

activator of the LasR

receptor. Used as the

benchmark for

agonistic activity.

N-pentadecanoyl-L-

homoserine lactone

(C15-HSL)

C₁₉H₃₅NO₃
~0.094 nM (Activating

Concentration)

Reported to induce

GFP production in a P.

putida reporter strain

expressing the LasR-

dependent pKR-C12

operon[1]. This

suggests high

potency, though direct

EC50 comparison is

needed.

N-tetradecanoyl-L-

homoserine lactone

(C14-HSL)

C₁₈H₃₃NO₃ Activator

Long-chain AHLs are

known to bind and

activate LasR. Studies

show that increasing

acyl chain length can

enhance the stability

of the LasR-ligand

complex.

N-hexadecanoyl-L-

homoserine lactone

(C16-HSL)

C₂₀H₃₇NO₃ Activator Similar to other long-

chain AHLs, C16-HSL

is recognized by

LasR-based

biosensors and is

known to be produced

by other bacterial
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species like

Sinorhizobium meliloti.

Note: The activating concentration for C15-HSL is sourced from a commercial product

description and should be interpreted with caution pending direct comparative studies in a

peer-reviewed setting. The general activity of C14-HSL and C16-HSL is noted to provide

context on LasR's affinity for long-chain AHLs.

Signaling Pathway and Experimental Workflow
Visualizing the mechanisms of LasR activation and the methods used to study them is

essential for a comprehensive understanding.

Fig. 1: LasR Quorum Sensing Activation Pathway
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Caption: LasR activation by an N-acyl-homoserine lactone signal.
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Fig. 2: Experimental Workflow for LasR Reporter Assay

Start: Prepare E. coli
Reporter Strain

Strain: E. coli JM109
Plasmid: pSB1075

(Contains lasR and P(lasI)-luxCDABE)

1. Inoculate overnight culture
of reporter strain

2. Dispense culture into
96-well plate

3. Add varying concentrations of
AHLs (C15-HSL vs. 3-oxo-C12-HSL)

4. Incubate at 37°C
with shaking

5. Measure luminescence
(Relative Light Units, RLU)

6. Analyze Data:
Plot dose-response curves

Calculate EC50 values

End: Comparative Potency
Determined

Click to download full resolution via product page

Caption: Workflow for assessing AHL activity using a LasR biosensor.

Experimental Protocols
The following is a representative protocol for a LasR activation assay using a common E. coli

biosensor strain. This method is frequently used to determine the agonistic or antagonistic

properties of AHLs and their analogs.

LasR-Based Bioluminescence Reporter Assay
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Objective: To quantify the activation of the LasR receptor by C15-HSL in comparison to 3-oxo-

C12-HSL.

Materials:

Bacterial Strain:E. coli JM109 carrying the pSB1075 plasmid. This plasmid contains the P.

aeruginosa lasR gene and the reporter fusion P(lasI)-luxCDABE, where the lasI promoter is

induced by an active LasR-AHL complex, driving the expression of the lux operon and

producing light.

Growth Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for

plasmid maintenance (e.g., tetracycline).

Test Compounds: N-pentadecanoyl-L-homoserine lactone (C15-HSL) and N-(3-

oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dissolved in a suitable solvent

(e.g., DMSO or acidified ethyl acetate).

Equipment: 96-well microplates (opaque-walled for luminescence), plate shaker incubator,

luminometer.

Procedure:

Prepare Reporter Strain: Inoculate a single colony of E. coli JM109 (pSB1075) into 5 mL of

LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

Subculture: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed LB

broth with antibiotic. Grow the culture at 37°C with shaking to an early exponential phase

(OD600 ≈ 0.1-0.2).

Prepare Assay Plate:

Prepare serial dilutions of the test compounds (C15-HSL and 3-oxo-C12-HSL) in LB broth.

A typical concentration range for agonists would be from 1 pM to 10 µM.

Include a negative control (solvent only) and a positive control (a known saturating

concentration of 3-oxo-C12-HSL).
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Dispense 100 µL of the diluted reporter strain culture into the wells of a 96-well plate.

Add 100 µL of the serially diluted AHLs to the respective wells. The final volume in each

well will be 200 µL.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-6 hours) with shaking. The

optimal incubation time should be determined empirically to capture the peak of

luminescence.

Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and

the optical density at 600 nm (OD600) for each well using a plate reader. Normalizing

luminescence to cell density (RLU/OD600) accounts for any minor differences in cell growth.

Data Analysis:

Subtract the background luminescence from the negative control wells.

Plot the normalized RLU values against the logarithm of the AHL concentration.

Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to

determine the EC50 value for each compound.

Conclusion
The LasR receptor of P. aeruginosa exhibits a degree of promiscuity, responding not only to its

cognate ligand 3-oxo-C12-HSL but also to other AHLs, including the long-chain molecule C15-

HSL. Available data suggests that C15-HSL is a potent activator of LasR, potentially with a

higher affinity than the native ligand, although direct, side-by-side comparisons from peer-

reviewed literature are needed for definitive confirmation. The length of the acyl side chain is a

paramount factor in determining the interaction with the LasR binding pocket. For professionals

in drug development, the ability of LasR to bind various long-chain AHLs underscores the

potential for designing highly specific agonists or antagonists by modifying the acyl chain. The

provided experimental protocol offers a robust framework for performing such comparative

analyses to identify and characterize novel QS modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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